Ammonium salicylate
Overview
Description
Ammonium salicylate is an organic compound with the chemical formula C₇H₉NO₃ . It appears as a crystalline or white powder and is primarily used as an intermediate in pharmaceuticals and organic synthesis . This compound is known for its role in various chemical reactions and its applications in different scientific fields.
Mechanism of Action
Target of Action
Ammonium Salicylate, also known as Benzoic acid, 2-hydroxy-, ammonium salt or Benzoic acid, 2-hydroxy-, monoammonium salt, primarily targets the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins and thromboxanes .
Mode of Action
This compound acts by irreversibly inhibiting COX-1 and COX-2 . This inhibition decreases the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes . The compound’s anti-inflammatory activity is attributed to this mechanism .
Biochemical Pathways
This compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the conversion of arachidonic acid into prostaglandins and thromboxanes . This results in reduced inflammation and pain .
Pharmacokinetics
Salicylates, such as Aspirin (acetylsalicylic acid), are well absorbed in the gastrointestinal tract . They are metabolized in the liver and, to a lesser extent, the stomach, so that only a portion of the dose reaches the systemic circulation as the original compound . Both the original compound and its metabolites are bound to serum albumin . The serum half-life of salicylates is dose-dependent .
Result of Action
The primary result of this compound’s action is the reduction of inflammation and pain . This is achieved through the inhibition of prostaglandin synthesis, which plays a key role in the inflammatory response .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in the context of soil analysis, the presence of complexing agents like citrate and sodium potassium tartrate can prevent the precipitation of metals, which is necessary for the reaction between ammonium and salicylate . Furthermore, the efficacy of salicylates can be affected by physiological conditions associated with low serum albumin .
Biochemical Analysis
Biochemical Properties
Ammonium Salicylate is synthesized from chorismate, which is derived from the shikimate pathway . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the Berthelot reaction for the detection of ammonium (NH4+) and atmospheric ammonia (NH3), where it acts as the chromogenic substrate .
Cellular Effects
This compound can have various effects on cellular processes. For example, salicylates, which include this compound, have been found to have effects on metabolic processes such as adipose tissue lipolysis and liver fatty acid synthesis . These effects can potentially be explained by the activation of AMP-activated protein kinase (AMPK) by salicylate .
Molecular Mechanism
The molecular mechanism of this compound involves its role in the Berthelot reaction. The reaction activity of the Berthelot reaction can be enhanced by the strong electron-donating property of a group in the salicylate, activating the two-step electrophilic aromatic substitution reaction in the Berthelot reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the Berthelot reaction, which involves this compound, can show different colorimetric responses and color changes at different concentrations of NH4+ .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is known that high doses of salicylate, the active ingredient in aspirin, can result in behavioral evidence of tinnitus and hyperacusis in animals .
Metabolic Pathways
This compound is involved in the biosynthesis of salicylates, which are synthesized from chorismate, derived from the shikimate pathway . This process involves enzymes such as isochorismate synthase, which converts chorismate to isochorismate, a common precursor for synthesizing salicylic acid .
Transport and Distribution
Salicylic acid, a related compound, is known to be mobile and can be transported within the plant, mainly via the phloem .
Subcellular Localization
Related compounds, such as ammonium transporters, have been found to localize on the apical side of certain cells and in their intracellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium salicylate can be synthesized by reacting salicylic acid with ammonia. The process involves introducing ammonia gas or ammonia water to a salicylic acid slurry until the pH of the solution reaches between 7.5 and 13.0. The solution is then evaporated to obtain this compound solid .
Industrial Production Methods: In industrial settings, this compound is produced by forming a mixture of this compound solid, urea, sulfamic acid, a catalyst, and a solvent. The mixture is then heated at specific temperatures and durations, followed by filtration, evaporation, crystallization, recrystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Ammonium salicylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Products may include quinones and other oxidized derivatives.
Substitution: Products vary based on the substituents introduced, such as halogenated or nitrated salicylates.
Scientific Research Applications
Ammonium salicylate has diverse applications in scientific research:
Biology: It serves as a precursor for synthesizing biologically active compounds.
Industry: It is utilized in the preparation of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- Sodium Salicylate
- Potassium Salicylate
- Calcium Salicylate
Comparison: Ammonium salicylate is unique due to its specific reactivity and applications. Unlike sodium or potassium salicylate, this compound is particularly useful in reactions requiring ammonium ions. Its role in the Berthelot reaction for detecting ammonium and atmospheric ammonia highlights its distinctiveness compared to other salicylates .
Properties
IUPAC Name |
azanium;2-carboxyphenolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.H3N/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFZOTMTKBQRAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883424 | |
Record name | Benzoic acid, 2-hydroxy-, ammonium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883424 | |
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Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white, odorless solid; discolors on light exposure; [Merck Index] | |
Record name | Ammonium salicylate | |
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CAS No. |
528-94-9, 31295-34-8 | |
Record name | Ammonium salicylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=528-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ammonium salicylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31295-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ammonium salicylate [NF] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528949 | |
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Record name | Ammonium salicylate | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-hydroxy-, ammonium salt (1:1) | |
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Record name | Benzoic acid, 2-hydroxy-, ammonium salt (1:1) | |
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Record name | Ammonium salicylate | |
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Record name | Ammonium salicylate | |
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